molecular formula C11H19NO4 B3207843 3-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid CAS No. 1049155-76-1

3-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid

Cat. No.: B3207843
CAS No.: 1049155-76-1
M. Wt: 229.27 g/mol
InChI Key: FQUYVRWUCMVXMR-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a cyclopropylamine group protected by a tert-butoxycarbonyl (Boc) moiety. This structure confers unique physicochemical properties, such as enhanced steric shielding of the amine group and improved solubility in organic solvents, making it valuable in pharmaceutical synthesis and peptide chemistry.

Properties

IUPAC Name

3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(8-4-5-8)7-6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYVRWUCMVXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The synthetic route often includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the free amine:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane (4M HCl) .

  • Conditions : Room temperature for HCl/dioxane (1–2 hrs) or TFA/CH₂Cl₂ (30–60 mins) .

  • Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol (Fig. 1).

Key Data :

ConditionReaction TimeYield (%)Citation
4M HCl in dioxane, rt2 h>85
TFA/CH₂Cl₂ (1:1), rt1 h92

Carboxylic Acid Reactivity

The propanoic acid moiety participates in:

Esterification

  • Reagents : Alcohols (e.g., methanol) with DCC/DMAP or T3P .

  • Example : Reaction with benzyl alcohol yields the corresponding ester (85% yield) .

Amide Bond Formation

  • Coupling Agents : HATU, EDC/HOBt, or T3P .

  • Applications : Used in peptide synthesis to link with amino groups (e.g., forming β-alanine derivatives) .

Representative Reaction :

text
3-{[(Boc)(cPr)amino}propanoic acid + H₂N-R → Boc-protected amide ↓ Deprotection H₂N-(cPr)amino-propanoic acid-R

Cyclopropane Ring Stability

The cyclopropane ring remains intact under mild conditions but undergoes ring-opening under strong nucleophiles or high temperatures:

  • Reagents : H₂O/H⁺ (acidic hydrolysis) or NH₃ (nucleophilic attack) .

  • Products : Linear amines or substituted propanoic acids .

Experimental Insight :

  • No ring-opening observed during Boc deprotection (pH > 2) .

  • Ring strain enhances reactivity in Pd-catalyzed cross-couplings .

Comparative Reactivity with Analogues

CompoundKey DifferenceReactivity Trend
(R)-3-Boc-amino-3-cyclopropylpropanoic acidStereochemistry at C3Slower deprotection kinetics
3-Boc-amino-2-(4-nitrobenzyl)propanoic acidNitro substituentEnhanced electrophilicity
3-Boc-amino-2-(indol-3-yl)propanoic acidAromatic indole groupRedox activity under UV light

Mechanistic Insights

  • Boc Deprotection : Acid-mediated carbamate cleavage follows first-order kinetics (k=0.15min1k=0.15\,\text{min}^{-1} in TFA) .

  • Amidation : Activation via mixed anhydride intermediates (confirmed by ¹³C NMR) .

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to interact with enzymes and proteins without undergoing immediate degradation. The cyclopropyl group enhances the compound’s stability and reactivity, making it suitable for various biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted propanoic acids with nitrogen-containing functional groups. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features Physicochemical Properties Reported Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid Boc-protected cyclopropylamine, propanoic acid backbone LogP ≈ 1.8, moderate solubility in polar solvents Intermediate in peptide synthesis, enzyme inhibitor design
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid [1] 4-Hydroxyphenyl group, tetrahydro-2H-pyran-3-yl)oxy substituent Higher polarity (LogP ≈ 0.5), water-soluble Cytotoxic activity (43.2% mortality in brine shrimp assay at 0.1 mg/mL)
N-(4-Hydroxyphenethyl)acetamide [1] Acetamide-linked phenethyl group, hydroxyl substitution Moderate hydrophilicity (LogP ≈ 1.2) Cytotoxicity (38.3% mortality in brine shrimp assay at 0.1 mg/mL)
6-Benzyl-3-isopropylpyrazin-2(1H)-one [1] Pyrazinone core with benzyl and isopropyl substituents Low polarity (LogP ≈ 2.5), limited aqueous solubility Cytotoxic activity (43.2% mortality in brine shrimp assay at 0.1 mg/mL)

Key Research Findings

  • Biological Activity: Unlike analogs such as 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid or N-(4-hydroxyphenethyl)acetamide, which exhibit cytotoxicity in brine shrimp assays, 3-{(Tert-butoxy)carbonylamino}propanoic acid is primarily used in synthetic chemistry rather than direct bioactivity applications. Its Boc group enhances stability during coupling reactions, a feature absent in hydroxylated analogs .
  • Solubility and Reactivity: The Boc-protected cyclopropylamine group reduces nucleophilicity compared to unprotected amines (e.g., in N-(4-hydroxyphenethyl)acetamide), enabling selective reactions in multi-step syntheses. This contrasts with pyrazinone derivatives, which are more lipophilic and less reactive in polar environments .
  • Thermal Stability: The tert-butoxycarbonyl group improves thermal stability relative to compounds with labile hydroxyl groups (e.g., 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid), which may degrade under acidic or high-temperature conditions .

Limitations and Knowledge Gaps

  • In contrast, its structural analogs show measurable bioactivity in assays .
  • Comparative pharmacokinetic data (e.g., metabolic stability, bioavailability) are unavailable for this compound, limiting its direct pharmacological evaluation.

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, also known as Boc-β-cyclopropylalanine, is a compound with the chemical formula C11H19NO4 and a molecular weight of 229.28 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl moiety attached to the amino acid backbone. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

PropertyValue
CAS Number1049155-76-1
Molecular FormulaC11H19NO4
Molecular Weight229.28 g/mol
SolubilityVery soluble in water
Log P (octanol-water partition)0.61

Biological Activity

The biological activity of 3-{(tert-butoxy)carbonylamino}propanoic acid has been explored in various studies, focusing on its role as a potential pharmaceutical agent.

Antiviral Activity

Recent research has highlighted its antiviral properties, particularly against SARS-CoV-2. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited modest antiviral activity in Huh7 cells infected with SARS-CoV-2, with improved efficacy observed in VeroE6 cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyclopropyl group may enhance binding affinity to viral proteins or host cell receptors, thus inhibiting viral replication.

Case Studies

  • SARS-CoV-2 Inhibition : In a controlled laboratory setting, derivatives of 3-{(tert-butoxy)carbonylamino}propanoic acid were tested for their ability to inhibit SARS-CoV-2 replication. The study found that specific modifications to the compound's structure significantly increased its antiviral potency .
  • Cytotoxicity Assessment : A cytotoxicity assay was performed to evaluate the safety profile of this compound. Results indicated that at therapeutic concentrations, the compound exhibited low toxicity towards human cell lines, suggesting a favorable therapeutic index for further development .

Research Findings

  • Pharmacokinetics : Preliminary studies suggest that 3-{(tert-butoxy)carbonylamino}propanoic acid has high gastrointestinal absorption and is permeant across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease states. For instance, it has shown promise as an inhibitor of certain proteases involved in viral replication processes.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-{(tert-butoxy)carbonylamino}propanoic acid, and how do coupling agents like DCC/DMAP enhance yield?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling, where tert-butoxycarbonyl (Boc) and cyclopropylamine groups are sequentially introduced. For example, DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate carboxylic acid intermediates, facilitating amide bond formation in dichloromethane (CH₂Cl₂) under inert conditions . Optimization of stoichiometric ratios (e.g., 1.5–2.0 equivalents of DCC relative to the acid) minimizes side reactions.

Q. Which purification techniques are most effective for isolating 3-{(tert-butoxy)carbonylamino}propanoic acid, given its physicochemical properties?

  • Methodological Answer : Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents and a defined melting point (150–151°C) . For higher purity (>95%), reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution is recommended, particularly when characterizing stereoisomers .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To verify cyclopropyl ring integration (e.g., 2H multiplet at δ 1.0–1.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
  • LC-MS : For molecular ion ([M+H]⁺) validation and purity assessment.
  • FT-IR : Confirmation of carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., Evans’ oxazolidinones) are employed to control stereochemistry. For example, (R)-configured intermediates are synthesized using chiral HPLC or enzymatic resolution, as demonstrated in related Boc-protected amino acid derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) reveal Boc-group hydrolysis under acidic conditions (pH <3). Thermoanalytical techniques (TGA/DSC) show decomposition above 200°C, necessitating storage at –20°C in anhydrous environments .

Q. How can mechanistic insights into the compound’s reactivity be obtained for optimizing synthetic routes?

  • Methodological Answer : Kinetic studies (e.g., pseudo-first-order rate analysis) and intermediate trapping (e.g., using TEMPO for radical pathways) elucidate reaction mechanisms. Computational modeling (DFT) further predicts transition states for cyclopropane ring functionalization .

Q. How should researchers address contradictions in reported spectral data or bioactivity for this compound?

  • Methodological Answer : Discrepancies in NMR or bioassay results often arise from residual solvents or stereochemical impurities. Multi-technique validation (e.g., 2D-NMR for NOE correlations) and orthogonal assays (e.g., SPR vs. cell-based screens) are critical for resolving inconsistencies .

Q. What strategies are recommended for evaluating the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer : In vivo studies require ester prodrug derivatives (e.g., methyl or benzyl esters) to enhance bioavailability. LC-MS/MS quantifies plasma concentrations, while microsomal stability assays (using liver S9 fractions) assess metabolic pathways .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the cyclopropyl or Boc groups?

  • Methodological Answer : Systematic substitution of the cyclopropyl ring (e.g., fluorinated analogs) or Boc-group replacement (e.g., Fmoc/Cbz) is performed. Biological activity is benchmarked against parent compound IC₅₀ values in target assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid
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